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molecular formula C7H3F9N2 B3076988 5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole CAS No. 104315-28-8

5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole

Cat. No. B3076988
M. Wt: 286.1 g/mol
InChI Key: WLZXOARVJYAXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946234B2

Procedure details

42.0 g (147 mmol) of 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethylpyrazole [synthesis see Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya 1990, (11), 2583-9] and 11.5 g (235 mmol) of sodium cyanide are suspended in 150 ml of acetonitrile and then heated at reflux temperature under a protective gas atmosphere. After cooling, the reaction mixture is poured onto a mixture of 300 ml of distilled water and 300 ml of diethyl ether. The aqueous phase is extracted three times with diethyl ether. The combined organic phases are washed twice with water and once with saturated aqueous sodium chloride solution. The organic phase is dried over sodium sulphate and then filtered. The solvent is removed under reduced pressure on a rotary evaporator and the residue obtained in this way is subjected to fractional distillation in vacuo. This gives 37.0 g of 5-cyano-1-methyl-3-pentafluoroethyl-4-trifluoromethylpyrazole (82%) as a colourless liquid (b.p. 74° C./10 mbar).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[N:6]([CH3:7])[N:5]=[C:4]([C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])[C:3]=1[C:15]([F:18])([F:17])[F:16].[C-:19]#[N:20].[Na+].O.C(OCC)C>C(#N)C>[C:19]([C:2]1[N:6]([CH3:7])[N:5]=[C:4]([C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])[C:3]=1[C:15]([F:18])([F:17])[F:16])#[N:20] |f:1.2|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
FC1=C(C(=NN1C)C(C(F)(F)F)(F)F)C(F)(F)F
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature under a protective gas atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed twice with water and once with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue obtained in this way
DISTILLATION
Type
DISTILLATION
Details
is subjected to fractional distillation in vacuo

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(C(=NN1C)C(C(F)(F)F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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